molecular formula C11H14N2O B12975175 Piperidin-2-yl(pyridin-4-yl)methanone

Piperidin-2-yl(pyridin-4-yl)methanone

Cat. No.: B12975175
M. Wt: 190.24 g/mol
InChI Key: PUAWZVABXRRQNZ-UHFFFAOYSA-N
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Description

Piperidin-2-yl(pyridin-4-yl)methanone is a heterocyclic compound that features a piperidine ring and a pyridine ring connected through a methanone group. This compound is of significant interest in organic chemistry and pharmaceutical research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-2-yl(pyridin-4-yl)methanone typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of Grignard reagents, where a piperidine derivative is reacted with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-yl(pyridin-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce reduced derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with piperidine and pyridine rings, such as:

Uniqueness

Piperidin-2-yl(pyridin-4-yl)methanone is unique due to its specific arrangement of the piperidine and pyridine rings, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

piperidin-2-yl(pyridin-4-yl)methanone

InChI

InChI=1S/C11H14N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h4-5,7-8,10,13H,1-3,6H2

InChI Key

PUAWZVABXRRQNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(=O)C2=CC=NC=C2

Origin of Product

United States

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